molecular formula C21H23N5OS B4998236 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4998236
M. Wt: 393.5 g/mol
InChI Key: ZREFDPIHGYTGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a compound that features a 1,2,4-triazole ring, a phenylpiperazine moiety, and a sulfanyl linkage. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with various molecular targets. The 1,2,4-triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with receptors, altering their signaling pathways .

Properties

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-17-22-23-21(26(17)19-10-6-3-7-11-19)28-16-20(27)25-14-12-24(13-15-25)18-8-4-2-5-9-18/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREFDPIHGYTGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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